Product packaging for 1-Ethyl-3-isocyanobenzene(Cat. No.:CAS No. 1610952-40-3)

1-Ethyl-3-isocyanobenzene

Cat. No.: B2571411
CAS No.: 1610952-40-3
M. Wt: 131.178
InChI Key: XPFOVTNKDTZQAZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-isocyanobenzene is an organic compound with the molecular formula C9H9N . It belongs to the class of isocyanides, which are stable molecules featuring a formally divalent carbon atom and are known for their distinct and often pungent odor . This reagent serves as a versatile building block in synthetic organic chemistry, particularly in Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Passerini and Ugi reactions . These reactions are powerful tools for the efficient and rapid generation of molecular diversity from three or more reactants in a single step, making them invaluable in medicinal chemistry and drug discovery for constructing complex scaffolds and compound libraries . The ethyl-substituted phenyl ring in its structure can influence the electronic properties and steric bulk of the molecule, potentially fine-tuning its reactivity and the properties of the resulting products. Researchers utilize this compound under the principle of single reactant replacement to explore new chemical space and develop novel bioactive molecules or functional materials . It is strictly for research applications and must be handled by trained personnel in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B2571411 1-Ethyl-3-isocyanobenzene CAS No. 1610952-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-isocyanobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFOVTNKDTZQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for Isocyanides

Classical and Contemporary Synthesis of Isocyanides

The synthesis of isocyanides has evolved significantly from its early discoveries. Two primary methods have remained cornerstones of isocyanide preparation: the Hofmann carbylamine reaction and the dehydration of formamides.

The Hofmann carbylamine reaction , also known as the Hoffmann isocyanide synthesis, is a classical method for producing isocyanides. wikipedia.orgchemistnotes.com This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide. wikipedia.orgcoaching-center.in The mechanism proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then reacts with the primary amine. wikipedia.orgchemistnotes.com While effective, this method is often associated with the use of toxic chloroform and can be challenging to control. For aromatic amines like the precursor to 1-Ethyl-3-isocyanobenzene, similar reactions have been reported. wikipedia.org

The most prevalent and practical method for synthesizing isocyanides, including aryl isocyanides, is the dehydration of N-substituted formamides . nih.govrsc.org This two-step process begins with the formylation of a primary amine, followed by the removal of a water molecule from the resulting formamide. nih.govrsc.org A variety of dehydrating agents have been employed for this purpose, with phosphorus oxychloride (POCl₃) being one of the most common and effective, often used in combination with a base like triethylamine (B128534) or pyridine. nih.govorgsyn.org Other reagents that have been utilized include phosgene (B1210022), diphosgene, and tosyl chloride. nih.gov

Synthetic MethodKey ReagentsDescriptionKey Findings/Advantages
Hofmann Carbylamine ReactionPrimary amine, Chloroform, Strong base (e.g., KOH)A classical method for synthesizing isocyanides from primary amines. wikipedia.orgcoaching-center.inEffective for primary amines and can be used as a chemical test for their presence. wikipedia.orgbyjus.com Involves a dichlorocarbene intermediate. wikipedia.org
Dehydration of FormamidesN-substituted formamide, Dehydrating agent (e.g., POCl₃, TsCl), Base (e.g., triethylamine)A versatile and widely used two-step method involving formylation of a primary amine followed by dehydration. nih.govrsc.orgPhosphorus oxychloride is a common and practical dehydrating agent. nih.gov The reaction can be optimized for high yields and purity. nih.gov

Green Chemistry Principles in Isocyanide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isocyanides to develop more sustainable and environmentally friendly processes.

A key focus in green isocyanide synthesis is the use of less toxic and more sustainable reagents. mdpi.comrsc.org Research has explored alternatives to traditionally harsh dehydrating agents. For instance, p-toluenesulfonyl chloride (p-TsCl) has been identified as a less toxic and more cost-effective option compared to phosphorus oxychloride and phosgene derivatives, particularly for non-sterically demanding aliphatic formamides. rsc.orgrsc.org

Catalytic approaches are also being developed to improve the efficiency and sustainability of isocyanide synthesis. While many traditional methods are stoichiometric, the use of catalysts can reduce waste and energy consumption. For example, silver nitrate (B79036) has been shown to catalyze the insertion of an isocyanide into the N-H bond of primary amines, leading to the formation of various nitrogen-containing heterocycles. organic-chemistry.org Furthermore, base metals like nickel and copper are emerging as viable catalysts in reactions involving isocyanides, offering economic and environmental advantages over precious metals like palladium. vu.nl Photocatalytic methods using visible light are also being explored to enable isocyanide functionalization under mild conditions. acs.org

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional isocyanide syntheses often utilize hazardous chlorinated solvents like dichloromethane (B109758). rsc.org Green chemistry encourages the use of more benign alternatives.

Recent studies have demonstrated successful isocyanide synthesis in greener solvents. For example, dimethyl carbonate (DMC) has been used as a sustainable alternative to dichloromethane in the dehydration of formamides. rsc.orgscispace.com Furthermore, protocols have been developed that minimize or even eliminate the need for a co-solvent. One such approach uses triethylamine not only as a base but also as the reaction solvent in the dehydration of formamides with phosphorus oxychloride, resulting in high yields and minimal waste. nih.govmdpi.com Water, the ultimate green solvent, is also being investigated for isocyanide-based multicomponent reactions, which can lead to accelerated reaction rates and simplified workup procedures. acs.orgnih.gov

Green Solvent/Reaction MediaApplication in Isocyanide SynthesisAdvantages
Triethylamine (as solvent)Used in the POCl₃-mediated dehydration of formamides. nih.govmdpi.comEliminates the need for a separate co-solvent, leading to high yields and minimal waste. nih.govmdpi.com
Dimethyl Carbonate (DMC)A sustainable alternative to dichloromethane for the dehydration of N-formamides. rsc.orgscispace.comLess hazardous than chlorinated solvents. rsc.org
WaterUsed as a medium for isocyanide-based multicomponent reactions. acs.orgnih.govAccelerates reaction rates and simplifies purification processes. acs.orgnih.gov
Cyrene™ and γ-butyrolactone (GBL)Investigated as greener alternatives for the catalytic sulfurization of isocyanides. kit.eduDerived from renewable resources, reducing environmental impact. kit.edu

Atom economy and waste minimization are central tenets of green chemistry. The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is a key metric for assessing the sustainability of a process. mdpi.com

Traditional isocyanide syntheses can generate significant amounts of waste. mdpi.com However, modern approaches are focused on improving atom economy and reducing the E-factor. For instance, a solvent-free method for dehydrating formamides with phosphorus oxychloride and triethylamine has been shown to have a very low E-factor, making it a more environmentally friendly option. mdpi.com The use of p-toluenesulfonyl chloride as a dehydrating agent has also been found to result in a significantly reduced E-factor compared to methods using phosphorus oxychloride. rsc.orgrsc.org By carefully selecting reagents and reaction conditions, the chemical industry can move towards more sustainable and less wasteful methods for producing isocyanides.

Advanced Synthetic Techniques for Isocyanide Preparation

The field of chemical synthesis is constantly evolving, with new technologies offering enhanced control, efficiency, and safety.

Continuous flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for the synthesis of isocyanides. rsc.orgrsc.orgchemrxiv.org This technology offers several advantages, including improved safety, better heat and mass transfer, and the ability to handle unstable intermediates. rsc.org Given that many isocyanides are known for their poor stability and unpleasant odors, flow chemistry provides a safer and more efficient way to produce and use them in subsequent reactions without the need for isolation. rsc.orgrsc.orgchemrxiv.org

Flow systems have been successfully developed for the dehydration of formamides to produce isocyanides, allowing for their in-line purification and immediate use in multicomponent reactions. rsc.org This "make-and-use" strategy minimizes exposure to potentially hazardous compounds and prevents their decomposition. rsc.org The integration of flow chemistry with automation can further accelerate the synthesis and screening of large libraries of isocyanides and their derivatives. nih.gov Automated nano-dispensing technologies have been used to perform thousands of isocyanide-based reactions on a nanoscale, significantly reducing the time and resources required for chemical discovery. nih.gov These advanced techniques are paving the way for the high-throughput synthesis and evaluation of novel isocyanide-containing compounds. rsc.org

Microwave-Assisted Isocyanide Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased product yields, and enhanced purity. youtube.comyoutube.com In the realm of isocyanide synthesis, microwave irradiation has been successfully employed to facilitate various synthetic transformations, leading to the efficient preparation of a wide array of isocyanide-containing compounds. nih.gov While direct literature on the microwave-assisted synthesis of this compound is not available, the principles and methodologies established for the synthesis of other aryl isocyanides can be extrapolated.

The application of microwave energy in chemical synthesis is predicated on the ability of the reacting molecules to absorb microwave radiation, a property dependent on their dielectric constant. youtube.com This absorption of energy leads to rapid and uniform heating of the reaction mixture, often resulting in dramatically accelerated reaction rates. youtube.comyoutube.com

A prevalent application of microwave assistance in isocyanide chemistry is in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, where isocyanides are key reactants. beilstein-journals.orgresearchgate.netscielo.brmdpi.com These reactions are invaluable tools for the rapid construction of complex molecular scaffolds from simple starting materials. Microwave irradiation has been shown to significantly improve the efficiency of these reactions, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netscielo.brnih.gov

For instance, the Ugi four-component reaction (Ugi-4CR) and subsequent post-cyclization steps are frequently accelerated by microwave heating to produce diverse heterocyclic structures. beilstein-journals.orgmdpi.combeilstein-journals.orgrsc.orgnih.gov Similarly, the Passerini reaction, which combines an isocyanide, a carboxylic acid, and an aldehyde or ketone, benefits from microwave assistance, leading to the formation of α-acyloxy carboxamides in high yields and short reaction times. researchgate.netscielo.brfrontiersin.orgacs.org

The following table summarizes typical conditions for microwave-assisted reactions involving aryl isocyanides, providing a framework for the potential synthesis of this compound.

Reaction TypeIsocyanideReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Ugi/Dieckmann CyclizationVariousAldehyde, Amine, Carboxylic AcidDBUMethanol (B129727)Not specifiedNot specifiedGood beilstein-journals.org
Passerini ReactionBenzyl IsocyanideIsobutyraldehyde, Phthalimide--60-120≤ 5 min61-90 researchgate.netscielo.br
Ugi/Intramolecular Azide-Alkyne CycloadditionVarious2-Azidobenzaldehyde, Amine, Acid-MethanolNot specified24 h (Ugi)Moderate to Excellent beilstein-journals.org
Thionation of Isocyanides1-Bromo-3-isocyanobenzeneLawesson's ReagentTriethylamineWater10010 min98 tandfonline.comtandfonline.com

Mechanistic Investigations of Isocyanide Reactivity

Fundamental Principles of Isocyanide Reactivity

The reactivity of the isocyanide carbon is distinct from most other functional groups in organic chemistry. Its behavior can be rationalized through its electronic structure and frontier molecular orbitals.

A primary feature governing the reactivity of isocyanides is their amphiphilic character. acs.org Unlike functional groups where nucleophilic and electrophilic centers are on different atoms, isocyanides combine both functionalities at the terminal carbon atom. acs.orgnih.gov This dual reactivity allows the isocyanide carbon to engage with both electrophiles and nucleophiles. acs.org This behavior gives rise to the formation of an α-adduct, a key intermediate in many isocyanide-based reactions. nih.govacs.org The formation of this α-adduct involves the addition of both a nucleophilic species and an electrophilic species to the same carbon atom of the isocyanide group. acs.org This capacity for α-addition is a cornerstone of isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, which enable the efficient one-pot synthesis of complex molecules. acs.org

The amphiphilicity arises from the resonance structures of the isocyanide group, which show the potential for both a lone pair of electrons (nucleophilic character) and a positive formal charge (electrophilic character) on the carbon atom. acs.org

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative tool for understanding the amphiphilic nature of isocyanides. acs.orgnih.gov The reactivity is dictated by the characteristics of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): The HOMO is a σ-type orbital with a large coefficient on the terminal carbon atom, which accounts for its nucleophilic character and Lewis base properties. nih.gov This C-centered σ orbital is responsible for acting as a hydrogen bond acceptor or nucleophile. acs.orgnih.gov

HOMO-1: An energetically close π-orbital (HOMO–1) also has a large coefficient on the carbon and can act as a hydrogen bond acceptor in an orthogonal direction. acs.orgnih.gov

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is a pair of low-energy π* orbitals, again with the largest coefficient on the carbon atom. nih.gov These orbitals allow the isocyanide to act as an acceptor partner (electrophile, Lewis acid). nih.gov

This unique distribution of all-C-centered frontier orbitals explains why isocyanides can behave as "molecular chameleons," acting as either electron donors or acceptors depending on the interacting partner. acs.orgnih.gov

OrbitalTypeLocation of Largest CoefficientResulting Chemical Character
HOMOσCarbonNucleophile, Lewis Base, H-bond acceptor
LUMOπ*CarbonElectrophile, Lewis Acid

Reaction Kinetics and Transition State Analysis for Isocyanide Transformations

Understanding the kinetics and transition states of isocyanide reactions is crucial for predicting their outcomes and optimizing conditions. Theoretical and computational methods, such as Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are often employed to model these transformations. acs.orgacs.org

Mechanistic studies reveal that nucleophilic additions to isocyanides can proceed through several pathways, including concerted, dissociative, or associative mechanisms. mdpi.com The concerted mechanism involves a single transition state where the nucleophile attacks the isocyanide carbon simultaneously with a proton transfer to the nitrogen. mdpi.com In contrast, an associative mechanism begins with the nucleophilic attack to form an intermediate, which then rearranges. mdpi.com

Computational studies on the reaction of methyl isocyanide with the hydroxyl radical, for example, show that the reaction proceeds via the formation of prereaction complexes followed by tight, inner transition states. acs.org The calculated activation energies (ΔG≠) for such reactions provide insight into their feasibility. For the metal-mediated addition of dimethylamine (B145610) to a platinum-bound isocyanide, the calculated activation energy was in the range of 19.8–22.4 kcal/mol, indicating a stepwise associative mechanism. mdpi.com The analysis of transition states, often through Intrinsic Reaction Coordinate (IRC) calculations, confirms the pathway connecting reactants, transition states, and products. mdpi.com

Reaction TypeExample ReactantsCalculated ParameterValueReference
Radical AdditionCH₃NC + OHRate Coefficient (k) at 298 K~1.63 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.org
Nucleophilic Additioncis-[Pt(C≡NCy)(2-pyz)(dmpe)]⁺ + HNMe₂Activation Energy (ΔG≠)19.8–22.4 kcal/mol mdpi.com
H-AbstractionHNCO + C₃H₃Energy Barrier23–25 kcal/mol acs.org

Intramolecular Cyclization Pathways Involving Isocyanides

Isocyanides are versatile building blocks for the synthesis of heterocyclic compounds via intramolecular cyclization reactions. nih.govacs.org In these reactions, the isocyanide group reacts with another functional group present in the same molecule.

Several distinct pathways for intramolecular cyclization have been developed:

Radical Cyclization: Aryl isocyanides bearing an ortho-alkenyl or ortho-alkynyl group can undergo radical cyclization. beilstein-journals.org For instance, the reaction of an ortho-alkenylaryl isocyanide with a radical initiator can generate an imidoyl radical, which subsequently undergoes a 5-exo cyclization to form indole (B1671886) derivatives. beilstein-journals.orgorganic-chemistry.org Manganese(III)-mediated radical cascade cyclizations have also been employed to synthesize N-unprotected 2-aryl-3-cyanoindoles from o-alkenyl aromatic isocyanides. organic-chemistry.org

Metal-Catalyzed Cyclization: Palladium catalysis is frequently used to achieve intramolecular cyclizations. An efficient synthesis of quinoline (B57606) derivatives has been developed via the palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with aryl halides. rsc.org

Cyclization with Other Functional Groups: Molecules containing both an isocyanide and an azide (B81097) group can undergo unique intramolecular reactions. nih.govacs.org For example, 2-[1-azidobenzyl]-1-isocyanobenzene cyclizes in the presence of sodium hydride to form 4-phenylquinazoline. acs.org Other designed azido-isocyanides can be triggered by catalytic amounts of sodium azide to form complex tricyclic cyanamides. nih.govacs.org

Cyclization TypeIsocyanide SubstrateKey Reagent/CatalystProduct ClassReference
Radical Cyclizationo-Alkenylaryl isocyanideTin hydride/AIBNIndoles beilstein-journals.org
Radical Cascade Cyclizationo-Alkenyl aromatic isocyanideMn(acac)₃3-Cyanoindoles organic-chemistry.org
Imidoylative 6-endo Cyclizationo-Alkenyl aryl isocyanidePalladium catalystQuinolines rsc.org
Azide-Isocyanide Cyclization2-[1-Azidobenzyl]-1-isocyanobenzeneSodium hydrideQuinazolines acs.org

Stereochemical Control in Isocyanide-Mediated Reactions

Achieving stereochemical control in reactions involving isocyanides, particularly multicomponent reactions (MCRs) like the Passerini and Ugi reactions, presents a significant challenge. acs.orgbeilstein-journals.org This difficulty arises primarily because the isocyanide functional group is linear and not sterically demanding, meaning it often provides little to no stereochemical influence on the reaction outcome. rsc.orgwiley-vch.de

During Ugi and Passerini reactions, a new stereocenter is typically formed, often resulting in racemic or diastereomeric mixtures in the absence of an effective control element. acs.orgbeilstein-journals.org Several strategies have been developed to address this issue:

Chiral Substrates: The most common approach relies on using chiral starting materials, such as chiral aldehydes, ketones, or carboxylic acids, to induce diastereoselectivity. rsc.org For example, the Passerini reaction can achieve stereocontrol through the use of chiral carbonyl compounds. rsc.org

Chiral Catalysts: The development of catalytic, enantioselective versions of isocyanide reactions offers another avenue for control. For instance, a catalytic system using silicon tetrachloride and a chiral bisphosphoramide has been shown to provide high enantioselectivities for the Passerini-type addition of isocyanides to a wide range of aldehydes. acs.org

Chiral Isocyanides: While often ineffective, some highly specialized chiral isocyanides have been reported to induce diastereoselection in MCRs. wiley-vch.de However, a significant concern is the potential for racemization of the isocyanide itself, especially for α-isocyano esters, under the conditions of the Ugi reaction, which can be mitigated by using preformed imines or specific catalysts like BF₃·Et₂O. wiley-vch.de

The effectiveness of these strategies is highly dependent on the specific substrates and reaction conditions, and achieving high levels of stereocontrol remains an active area of research in isocyanide chemistry. acs.orgbeilstein-journals.org

Multicomponent Reactions Mcrs Featuring Isocyanides

The Ugi Four-Component Reaction (U-4CR) and its Variants

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.comacs.orgnih.gov First reported by Ivar Ugi in 1959, this reaction has become a powerful tool for the synthesis of a wide array of organic compounds, including peptidomimetics, heterocyclic scaffolds, and complex natural product analogs. acs.orgillinois.edu

The generally accepted mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid to form an iminium ion. mdpi.com The isocyanide subsequently adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, which, after an intramolecular acyl transfer known as the Mumm rearrangement, yields the final α-acylamino carboxamide product. mdpi.com The reaction is typically carried out in polar protic solvents like methanol (B129727) or ethanol (B145695). acs.orgnih.gov

Numerous variants of the Ugi reaction have been developed by replacing one or more of the classical components with alternative reactants. For instance, N-hydroxyimides can be used as surrogates for carboxylic acids to produce α-hydrazino amides. mdpi.com Other nucleophiles such as azide (B81097), thiols, and phenols can also trap the nitrilium ion intermediate, leading to a diverse range of Ugi-type products. mdpi.com

The Ugi reaction is renowned for its exceptionally broad substrate scope, which is a key factor in its utility for generating chemical diversity. A wide variety of aldehydes (aliphatic, aromatic, and heteroaromatic), amines (primary and secondary), carboxylic acids, and isocyanides can be employed, each introducing a point of diversity into the final product. mdpi.comrsc.orgnih.gov This flexibility allows for the creation of large libraries of compounds from a relatively small number of starting materials.

The reaction tolerates a wide range of functional groups on each of the components, including those that might be sensitive under other reaction conditions. rsc.org For example, studies have shown that both electron-donating and electron-withdrawing substituents on aromatic aldehydes are well-tolerated. rsc.org Similarly, a diverse array of amines, including benzylic and aliphatic amines, can be used, although aromatic amines sometimes result in lower yields. rsc.org The isocyanide component also allows for significant variation, with aliphatic, aromatic, and benzylic isocyanides all reacting effectively. nih.gov

The ability to systematically vary each of the four components makes the Ugi reaction an ideal tool for diversity-oriented synthesis (DOS), a strategy aimed at exploring chemical space to identify new biologically active molecules. mdpi.com

Table 1: Examples of Substrate Scope in Ugi Reactions

Aldehyde Amine Carboxylic Acid Isocyanide Product Type
Substituted Benzaldehydes Amino Acid Esters 1H-pyrrole-2-carboxylic acid Various Isocyanides Indole-fused diketopiperazines
Aromatic/Aliphatic Aldehydes Anilines/Benzylic Amines Phenyl-phosphinic acid Various Isocyanides Indoles
Various Aldehydes Various Amines N-hydroxyphthalimides Various Isocyanides α-hydrazino amides
Aromatic Aldehydes Pyrrolidine Acetic Acid Various Isocyanides α-amidated N-alkylated pyrrolidines

The adaptation of the Ugi reaction to solid-phase synthesis has further enhanced its power for generating large chemical libraries for drug discovery and other applications. ebrary.netresearchgate.netnih.govnih.gov In solid-phase synthesis, one of the starting materials is attached to a solid support, such as a resin. ebrary.net This allows for the use of excess reagents to drive the reaction to completion, with purification simplified to washing the resin to remove unreacted starting materials and byproducts. ebrary.net

This methodology has been successfully employed to synthesize diverse libraries of molecules, including piperazinones and cyclic peptides. ebrary.net For example, an amino acid can be linked to a resin and then subjected to a disrupted Ugi reaction to produce piperazinones. ebrary.net The solid-phase approach not only facilitates purification but also enables techniques like "split-and-pool" synthesis to rapidly generate vast numbers of distinct compounds. ebrary.net The Ugi reaction's compatibility with solid-phase techniques has made it a valuable tool in combinatorial chemistry and high-throughput screening. researchgate.netnih.gov DNA-encoded libraries have also been synthesized using solid-phase Ugi reactions, demonstrating the reaction's compatibility with sensitive biological macromolecules. acs.org

The products of the Ugi reaction, being multifunctional molecules, are ideal substrates for subsequent chemical transformations, a strategy known as post-Ugi modification. frontiersin.orgmdpi.comresearchgate.net By carefully designing the starting materials with appropriate functional groups, the Ugi adduct can be guided through intramolecular cyclizations or other reactions to generate a wide variety of heterocyclic compounds. frontiersin.orgmdpi.com

This approach has been used to synthesize diverse scaffolds such as indole-annulated tricyclic heterocycles, pyranoquinolines, and 2,5-diketopiperazines. frontiersin.org For instance, Ugi adducts containing an alkyne moiety can undergo gold-catalyzed intramolecular hydroamination to form polycyclic N-heterocycles. frontiersin.orgmdpi.com Similarly, Ugi-azide adducts can be converted into imidazotetrazolodiazepinones through a post-condensation modification involving an isocyanate. frontiersin.org

Cascade sequences, where multiple reactions occur in a single pot following the initial Ugi condensation, have also been developed. These sequences can lead to the rapid assembly of complex molecular architectures. mdpi.com An example is a cascade involving an Ugi reaction, ring expansion, and pseudo-Dieckmann condensation to produce indoline-piperidinones. mdpi.com The use of "convertible isocyanides," such as 1-isocyanocyclohexene, allows for the initial Ugi product to be transformed into other functional groups like carboxylic acids, esters, or thioesters, further expanding the diversity of accessible molecules. researchgate.netnii.ac.jp

A significant challenge in the Ugi reaction has been the control of stereochemistry, as a new stereocenter is often created. illinois.edunih.gov Early attempts to achieve stereocontrol relied on the use of chiral starting materials, such as chiral amines or carboxylic acids, which act as chiral auxiliaries. illinois.edu While this approach can provide good diastereoselectivity, the development of catalytic enantioselective Ugi reactions has been a major goal. illinois.edunih.gov

The development of such catalytic systems has been hampered by the reaction conditions, particularly the use of polar, protic solvents and the presence of a nucleophilic amine, which can interfere with catalyst activity. nih.gov However, recent breakthroughs have led to the development of efficient catalytic enantioselective Ugi reactions. nih.govnih.govchemistryworld.com Chiral phosphoric acids have emerged as effective catalysts, capable of controlling the stereochemistry of the reaction and producing α-acylaminoamides with high enantiomeric excess. nih.gov These catalysts are believed to activate the imine intermediate and orchestrate the nucleophilic attack of the isocyanide in a stereocontrolled manner. nih.gov

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu In the context of the Ugi reaction, this can be achieved through:

Internal asymmetric induction: Using a chiral starting material where the chiral center is part of the molecule. wikipedia.org

Relayed asymmetric induction: Employing a chiral auxiliary that is temporarily attached to the substrate. wikipedia.org

External asymmetric induction: Introducing a chiral catalyst that influences the transition state of the reaction. wikipedia.org

The successful development of catalytic asymmetric Ugi reactions represents a significant advancement, opening up new possibilities for the synthesis of enantioenriched, biologically active compounds. nih.govnih.gov

The Passerini Three-Component Reaction (P-3CR)

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR, first reported by Mario Passerini in 1921. wikipedia.orgslideshare.netchemistnotes.com This reaction involves the combination of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.comresearchgate.net The P-3CR is one of the oldest known MCRs and is valued for its high atom economy and operational simplicity. slideshare.net

The mechanism of the Passerini reaction is believed to depend on the solvent used. wikipedia.orgchemistnotes.com In non-polar solvents and at high concentrations, a concerted mechanism involving a cyclic transition state is proposed. wikipedia.orgorganic-chemistry.org In polar solvents, an ionic mechanism is thought to operate, where the carboxylic acid protonates the carbonyl group, which is then attacked by the isocyanide. chemistnotes.com The resulting nitrilium ion is then intercepted by the carboxylate to give the final product.

The Passerini reaction has a broad substrate scope and is compatible with a wide range of functional groups, making it a versatile tool in organic synthesis. wikipedia.org It has found numerous applications in combinatorial chemistry, the total synthesis of natural products, and the preparation of pharmaceuticals. wikipedia.orgslideshare.netchemistnotes.com

The α-acyloxy amide products of the Passerini reaction are valuable synthetic intermediates and have been used to synthesize a variety of other molecules, including α-amino acids, α-hydroxy-β-amino acids, and various heterocyclic compounds. wikipedia.org The reaction has also been utilized in polymer chemistry to create sequence-defined polymers and other macromolecules with tunable properties. wikipedia.org

Notable applications of the Passerini reaction in medicinal chemistry include the synthesis of α-acyloxy carboxamides with anti-cancer activity and as a key step in the total synthesis of the antiviral drug telaprevir. wikipedia.org The reaction's ability to rapidly generate complex molecules from simple starting materials makes it an attractive strategy for the discovery of new therapeutic agents. wikipedia.orgresearchgate.net

Table 2: Applications of the Passerini Reaction

Application Area Examples of Synthesized Molecules
Natural Product Synthesis Used in the total synthesis of various natural products
Pharmaceutical Synthesis Synthesis of α-acyloxy carboxamides with anti-cancer activity; key step in the synthesis of Telaprevir
Heterocycle Synthesis Precursors for various heterocyclic compounds
Polymer Chemistry Formation of sequence-defined polymers, macroamides, and dendrimers
Combinatorial Chemistry Generation of diverse libraries of α-acyloxy amides for screening

Despite a comprehensive search for scholarly articles and data, no specific research findings detailing the use of the chemical compound "1-Ethyl-3-isocyanobenzene" in Stereoselective Passerini Reactions, Groebke-Blackburn-Bienaymé reactions, van Leusen reactions, convergent synthesis, or chemical ligation strategies could be located.

General information is available for each of these well-known multicomponent reactions and synthetic methodologies. The Passerini reaction, for instance, is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. Similarly, the Groebke-Blackburn-Bienaymé reaction is a powerful tool for the synthesis of fused imidazoles from an aldehyde, an isocyanide, and an amidine. The van Leusen reaction typically involves the reaction of a ketone with tosylmethyl isocyanide to yield a nitrile. Convergent synthesis and chemical ligation are broad strategies used in complex molecule and protein synthesis, respectively, where isocyanides can play a role.

However, the scientific literature readily accessible through the conducted searches does not provide any specific examples, data tables, or detailed research findings where "this compound" is used as a reactant in any of the aforementioned reactions or strategies. Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the necessary scientific data for this particular compound is not available in the public domain.

Coordination Chemistry of Isocyanides As Ligands

Isocyanide Ligand Characteristics and Coordination Modes

Isocyanides (R-N≡C), including aryl derivatives like 1-Ethyl-3-isocyanobenzene, are versatile ligands in coordination chemistry. wikipedia.org They are formally classified as L-type ligands, meaning they are neutral two-electron donors. wikipedia.org The bonding to a metal center occurs through the terminal carbon atom, which possesses a lone pair of electrons.

Key characteristics of isocyanide ligands include:

σ-Donation and π-Acceptance: Like carbon monoxide (CO), isocyanides are capable of both donating electron density to a metal center via a σ-bond and accepting electron density from the metal into their π* antibonding orbitals (π-backbonding). wikipedia.orgafricaresearchconnects.com Generally, aryl isocyanides are considered better π-acceptors than alkyl isocyanides but are stronger σ-donors and weaker π-acceptors compared to CO. wikipedia.orgafricaresearchconnects.com The presence of the ethyl group on the benzene (B151609) ring of this compound is expected to have a modest electron-donating effect, slightly enhancing its σ-donor capability compared to unsubstituted phenyl isocyanide. acs.org

Linearity and Steric Profile: The R-N≡C unit is typically linear or near-linear. wikipedia.org This linearity results in a relatively small cone angle, which allows for the formation of complexes with high coordination numbers. wikipedia.org The steric bulk of this compound would be dictated primarily by the orientation of the ethyl group relative to the metal center.

Coordination Modes: this compound is expected to exhibit the two primary coordination modes common to all isocyanide ligands:

Terminal: The ligand binds to a single metal center through its carbon atom (M-C≡N-R). This is the most common coordination mode. wikipedia.org

Bridging: The isocyanide ligand can bridge two or more metal centers. In bridging scenarios, the C≡N-R linkage is typically bent. wikipedia.org

Synthesis and Structural Characterization of Metal-Isocyanide Complexes

The synthesis of metal complexes containing this compound would likely follow established methods for other aryl isocyanides. A common and straightforward method is the direct reaction of the isocyanide with a metal precursor, such as a metal halide or a labile carbonyl complex, leading to the substitution of existing ligands. wikipedia.org

For example: [M(L)n] + x(this compound) → [M(L)n-x(this compound)x] + xL (where L is a labile ligand like CO, THF, or a halide)

Another synthetic route involves the N-alkylation of a coordinated cyanide ligand, although direct synthesis from the free isocyanide is more common. wikipedia.org

Structural Characterization: The definitive characterization of these complexes would rely on a combination of spectroscopic and crystallographic techniques:

Infrared (IR) Spectroscopy: This is a crucial tool for characterizing isocyanide complexes. The C≡N stretching frequency (νC≡N) is very intense and sensitive to the electronic environment. The free this compound ligand would exhibit a νC≡N band in the range of 2110-2165 cm⁻¹. wikipedia.orgwikipedia.org Upon coordination to a metal, the position of this band provides insight into the bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the organic ligand within the complex and to study the symmetry of the complex in solution.

Below is a table of typical structural data for terminal aryl isocyanide complexes, which can serve as a reference for what to expect for complexes of this compound.

ParameterTypical RangeNotes
M-C Bond Length 1.85 - 2.10 ÅVaries with the metal and its oxidation state.
C≡N Bond Length 1.14 - 1.18 ÅSlightly elongated compared to the free ligand due to π-backbonding.
M-C-N Angle 170° - 180°Deviations from linearity (180°) can indicate significant π-backbonding. wikipedia.org
C-N-C Angle 170° - 180°Generally close to linear.

This is an interactive data table. The values are representative and compiled from general knowledge of aryl isocyanide complexes.

Electronic Structure and Bonding in Isocyanide Coordination Compounds

The bonding of this compound to a transition metal is best described by the Dewar-Chatt-Duncanson model, which involves two main components:

σ-Donation: A σ-bond is formed by the donation of the lone pair of electrons from the terminal carbon of the isocyanide into an empty orbital of the metal. rsc.org Isocyanides are generally stronger σ-donors than CO. wikipedia.org The electron-releasing nature of the ethyl group on the phenyl ring would slightly increase the electron density on the isocyanide carbon, making this compound a slightly stronger σ-donor than unsubstituted phenyl isocyanide. acs.org

π-Backbonding: A π-bond is formed by the back-donation of electron density from filled d-orbitals on the metal into the empty π* antibonding orbitals of the isocyanide ligand. rsc.org This back-donation strengthens the metal-carbon bond but weakens the carbon-nitrogen triple bond. researchgate.net

The extent of σ-donation versus π-backbonding can be probed using IR spectroscopy.

If σ-donation is dominant , electron density is removed from the C≡N bonding orbital, leading to a strengthening of the C≡N bond and an increase in the νC≡N stretching frequency compared to the free ligand. This is often observed in complexes with high-valent, electron-poor metals. wikipedia.org

If π-backbonding is significant , electron density is populated into the C≡N π* antibonding orbitals, leading to a weakening of the C≡N bond and a decrease in the νC≡N stretching frequency. This is characteristic of complexes with low-valent, electron-rich metals. wikipedia.org

The table below illustrates the effect of the metal's electronic properties on the C≡N stretching frequency for representative aryl isocyanide complexes.

Complex TypeMetal CenterνC≡N Shift from Free LigandDominant Bonding Interaction
Cationic / Electron-Poore.g., [Ir(ppy)₂(CNAr)₂]⁺Increaseσ-Donation
Neutral / Electron-Riche.g., Cr(CO)₅(CNAr)Decreaseπ-Backbonding

This is an interactive data table. The data is illustrative of general trends in aryl isocyanide complexes. wikipedia.orgacs.org

Development of Novel Isocyanide-Based Ligands

While this compound itself is a monodentate ligand, its aromatic scaffold provides a platform for the development of more complex, multifunctional ligands. The principles of ligand design can be applied to create novel structures with tailored steric and electronic properties for applications in catalysis and materials science. rsc.org

Strategies for developing new ligands based on the this compound framework could include:

Introduction of Additional Donor Groups: Functional groups capable of coordination, such as phosphines, amines, or N-heterocycles, could be introduced onto the benzene ring or the ethyl group. This would create bidentate or tridentate ligands (e.g., P,N-ligands) that can form stable chelate rings with a metal center, enhancing complex stability. researchgate.net

Synthesis of Dimeric Ligands: Two this compound units could be linked together to form a bidentate bis(isocyanide) ligand. Such ligands are crucial in the construction of coordination polymers, metal-organic frameworks (MOFs), and self-assembled polynuclear complexes. rsc.org

Steric and Electronic Tuning: The substitution pattern on the aryl ring can be systematically varied to fine-tune the ligand's properties. For instance, adding bulky groups at the positions ortho to the isocyanide can create a sterically demanding ligand that favors the formation of low-coordinate, highly reactive complexes. osti.gov Conversely, adding strong electron-withdrawing or electron-donating groups can modulate the ligand's σ-donor/π-acceptor ratio, which in turn influences the electronic properties and reactivity of the resulting metal complex. rsc.org

These approaches leverage the robust and versatile nature of the aryl isocyanide unit to build sophisticated ligand architectures for specific applications.

Organometallic Catalysis Involving Isocyanides

Design and Synthesis of Organometallic Catalysts with Isocyanide Ligands

The design of organometallic catalysts featuring isocyanide ligands is a strategic endeavor to modulate the reactivity of the metal center. The electronic nature of the isocyanide, whether it is an electron-donating or electron-withdrawing group, directly impacts the electron density at the metal. This, in turn, influences the rates of key catalytic steps such as oxidative addition and reductive elimination. For instance, new isocyanide ligands with bulky backbones, such as those with meta-terphenyl structures, have been synthesized to enhance catalytic activity. frontiersin.org These bulky ligands can facilitate the formation of catalytically active species by controlling the coordination number of the metal. frontiersin.org

Table 1: Examples of Isocyanide Ligands in Organometallic Catalyst Design

Isocyanide Ligand Metal Center Application Reference
2,6-Bis[3,5-bis(trimethylsilyl)phenyl]-4-methylphenyl isocyanide Rhodium Hydrosilylation of ketones frontiersin.org
tert-Butyl isocyanide Palladium Imidoylative cross-couplings

Role of Isocyanides in Catalytic Cycle Mechanisms

Isocyanides play a crucial role in various catalytic cycle mechanisms, most notably through migratory insertion reactions. In a typical palladium-catalyzed cross-coupling reaction, an aryl halide undergoes oxidative addition to a Pd(0) complex to form an arylpalladium species. This species can then undergo a 1,1-migratory insertion of an isocyanide into the activated aryl-palladium bond, forming an imidoyl palladium complex. This intermediate is a key branch point that can lead to a variety of products.

The subsequent steps in the catalytic cycle depend on the other reactants present. The imidoyl palladium complex can undergo transmetalation with an organometallic reagent, followed by reductive elimination to yield an imine product and regenerate the Pd(0) catalyst. Alternatively, it can react with a nucleophile, leading to the formation of other functionalized products. The electrophilicity of the isocyanide carbon can influence the rate of the migratory insertion step. Kinetic studies have shown that the rate of methyl migration to a precoordinated isocyanide on a palladium center increases with the increasing electrophilicity of the isocyanide.

Table 2: Key Steps in Isocyanide-Involved Catalytic Cycles

Catalytic Step Description Intermediate
Oxidative Addition Addition of a substrate (e.g., aryl halide) to the metal center. Aryl-metal complex
Isocyanide Insertion 1,1-migratory insertion of the isocyanide into the metal-carbon bond. Imidoyl-metal complex
Transmetalation/Nucleophilic Attack Reaction with another coupling partner or nucleophile. Di-organometal or functionalized intermediate

Applications of Isocyanide-Ligated Catalysts in Organic Transformations

The unique reactivity of isocyanides has led to their application in a wide array of organic transformations, particularly in multicomponent reactions and cross-coupling processes. Palladium-catalyzed isocyanide insertion reactions have become a powerful tool for the synthesis of nitrogen-containing compounds. These reactions often involve the coupling of three or more components in a single operation, offering high atom economy and molecular diversity.

One significant application is in the synthesis of heterocycles. For example, palladium-catalyzed annulation of biaryl isocyanides can lead to the formation of phenanthridines through C-H activation. Similarly, the reaction of (benzylidene)isocyanoacetates can yield isoquinolines. Furthermore, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are widely used to create libraries of complex molecules for drug discovery and materials science. These reactions demonstrate the versatility of isocyanides as synthons for introducing both carbon and nitrogen atoms into a molecule.

Table 3: Selected Applications of Isocyanide-Ligated Catalysts

Transformation Catalyst System Product Type Reference
Imidoylative Suzuki-Miyaura Coupling Palladium/Isocyanide Imines
Synthesis of γ-lactams Palladium/Isocyanide Hydroxylated γ-lactams
C-H Functionalization Metal catalyst/Isocyanide Amides, heterocycles

Compartmentalization and Confined Organometallic Catalysis with Isocyanides

Confining an isocyanide-ligated catalyst within a nanoreactor, such as a metal-organic framework (MOF) or a supramolecular cage, can lead to several benefits. The confined environment can pre-organize the substrates, leading to enhanced reaction rates and selectivities. For example, the hydrolysis of orthoformates has been shown to be accelerated when the reaction is carried out within a self-assembled cage. Similarly, the Nazarov cyclization of 1,3-pentadienols to form cyclopentadienes has been successfully performed in a confined space. These examples highlight the potential of using compartmentalization to control the outcomes of reactions involving isocyanide-ligated catalysts. The design of the compartment, including its size, shape, and chemical properties, is crucial for achieving optimal catalytic performance.

Polymerization of Isocyanides: Formation and Properties of Polyisocyanides

Mechanisms and Kinetics of Isocyanide Polymerization

The polymerization of aryl isocyanides, including 1-Ethyl-3-isocyanobenzene, can proceed through several mechanisms, largely dependent on the catalytic system employed. The process generally involves the successive insertion of isocyanide monomers into a growing polymer chain initiated by a catalyst.

One of the common mechanisms involves the coordination of the isocyanide to a metal center, which alters the electronic distribution of the isocyano group, making it susceptible to nucleophilic attack. This initiates the polymerization process, which then proceeds via a chain-growth mechanism. The kinetics of the polymerization often follow a first-order rate law with respect to the monomer concentration. For instance, in polymerizations initiated by phenylethynyl Pd(II) complexes, a linear relationship is observed between -Ln([M]/[M]₀) and the polymerization time, confirming the first-order kinetics. rsc.org

The proposed mechanism for polymerization catalyzed by certain transition metals involves the migratory insertion of an anionic ligand (like an alkyl or aryl group) into a coordinated isocyanide monomer. The polymerization then continues through successive migratory insertions of the resulting anionic chain.

Catalytic Systems for Controlled Isocyanide Polymerization

The controlled polymerization of isocyanides is crucial for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Various catalytic systems have been developed to achieve this control.

Transition metal complexes are widely used as catalysts for isocyanide polymerization. vdoc.pub Palladium(II) complexes, in particular, have been shown to be effective initiators. For example, air-stable phenylethynyl palladium complexes can initiate the living/controlled polymerization of phenyl isocyanide, yielding well-defined, stereoregular polymers. rsc.org Nickel(II) catalysts are also prominent in the polymerization of isocyanides, leading to the formation of helical poly(isocyanide)s. nih.gov

Rare-earth metal catalysts have also emerged as a viable option for isocyanide polymerization. N-heterocyclic carbene-ligated scandium trialkyl complexes, when activated with a co-catalyst like [Ph₃C][B(C₆F₅)₄], have demonstrated high efficiency in polymerizing various aryl isocyanides. These systems can achieve high monomer conversion in a short amount of time. bit.edu.cne3s-conferences.org

The choice of catalyst and ligands plays a crucial role in determining the polymer's properties, including its stereoregularity and helical structure.

Catalyst TypeMetal CenterKey Features
Transition Metal Pd(II), Ni(II), Rh(I)High activity, enables living/controlled polymerization, stereocontrol. rsc.orgrsc.orgnih.gov
Rare-Earth Metal Sc(III), Y(III), Lu(III)High efficiency, rapid polymerization, can produce optically active polymers. bit.edu.cne3s-conferences.org

Living polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersity, and complex architectures like block copolymers. Several strategies have been developed for the living polymerization of aryl isocyanides.

Phenylethynyl palladium(II) complexes have been successfully used to initiate the living polymerization of aryl isocyanides. These polymerizations exhibit a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low polydispersity index (PDI), typically below 1.2. rsc.org

Arylrhodium complexes and µ-ethynediyl Pt-Pd binuclear complexes have also been reported as efficient initiators for the living polymerization of aryl isocyanides, although they may have limitations such as air sensitivity or the need for large amounts of phosphine (B1218219) ligands. rsc.org The development of air-stable initiators has been a significant advancement in this field.

Synthesis of Helical Polyisocyanides and Chiral Recognition

A defining characteristic of polyisocyanides is their ability to form stable helical structures. The polymerization of achiral aryl isocyanides can lead to the formation of a racemic mixture of left- and right-handed helices. However, by using chiral catalysts or initiators, it is possible to synthesize polyisocyanides with a preferred helical sense (helix-sense-selective polymerization).

For instance, chiral palladium(II) catalysts bearing ligands such as (R)- or (S)-BINAP can be used to polymerize achiral phenyl isocyanides to produce single left- or right-handed helical polymers, respectively. researchgate.net The resulting helical polymers exhibit strong circular dichroism (CD) signals, confirming their chiral structure.

These helical polymers have shown great potential in chiral recognition applications. The highly ordered helical structure can create a chiral environment that allows for the selective interaction with enantiomers of other molecules. This has been demonstrated in the use of helical poly(phenylacetylene)s for chiral recognition. researchgate.net Helical polyisocyanides bearing specific functional groups can act as a stationary phase in chromatography for the separation of racemates.

Topological Polyisocyanides and Hybrid Materials Development from Isocyanides

The development of living polymerization techniques has enabled the synthesis of polyisocyanides with various complex topologies beyond simple linear chains. These include block copolymers, star-shaped polymers, and graft copolymers.

For example, amphiphilic block copolymers containing a polyisocyanide segment can be synthesized. These block copolymers can self-assemble in solution to form micelles with a helical polyisocyanide core. researchgate.net

Hybrid materials incorporating polyisocyanides have also been developed. This can involve grafting polyisocyanide chains onto a different polymer backbone or a solid support. For instance, an alkyne-functionalized nickel(II) catalyst can be used to create a terminal alkyne on the polyisocyanide chain, which can then be used for post-polymerization modification via click chemistry to create hybrid materials. nih.gov These advanced materials combine the unique properties of polyisocyanides with those of other materials, opening up possibilities for new applications in areas such as catalysis and materials science.

Theoretical and Computational Studies on Isocyanide Systems

Quantum Chemical Calculations on Isocyanide Structures and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of compounds like 1-Ethyl-3-isocyanobenzene. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), are employed to predict geometries, vibrational frequencies, and electronic energies.

For a molecule like this compound, these calculations would typically reveal the bond lengths and angles of the ethyl and isocyano substituents relative to the benzene (B151609) ring. Key parameters of interest would be the C-N≡C bond angle of the isocyanide group, which is expected to be nearly linear, and the rotational barrier of the ethyl group.

Natural Bond Orbital (NBO) analysis is a common tool used in conjunction with quantum chemical calculations to understand the electronic structure in terms of localized bonds and lone pairs. For this compound, an NBO analysis would provide insights into the hybridization of the atoms and the nature of the bonding, including the charge distribution across the molecule. This would help in understanding the electron-donating or -withdrawing nature of the ethyl and isocyano groups and their influence on the aromatic system.

Density Functional Theory (DFT) Investigations of Isocyanide Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the reactivity of organic molecules due to its balance of computational cost and accuracy. DFT calculations would be instrumental in understanding the reactivity of this compound.

Local reactivity can be assessed using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP). An MEP map for this compound would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The isocyanide carbon is typically a site for nucleophilic attack after coordination to a metal, while the aromatic ring can undergo electrophilic substitution, with the substitution pattern being directed by the existing ethyl and isocyano groups.

Molecular Dynamics (MD) Simulations of Isocyanide-Containing Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could be used to explore its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules.

In a typical MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. While general-purpose force fields exist, specific parameters for the isocyanide group might need to be developed or validated for accurate simulations.

Computational Modeling of Reaction Mechanisms and Intermolecular Interactions Involving Isocyanides

Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as cycloadditions, insertions into metal-ligand bonds, or polymerization reactions.

DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway. For example, the mechanism of the Ugi reaction, a multi-component reaction that often utilizes isocyanides, has been extensively studied using computational methods.

The study of intermolecular interactions is also a key area where computational modeling is applied. The isocyanide group can participate in non-covalent interactions such as hydrogen bonding and π-stacking. Computational methods can quantify the strength and geometry of these interactions, which are crucial in areas like crystal engineering and supramolecular chemistry. For this compound, modeling its interactions with solvent molecules or other aromatic systems would provide valuable information about its behavior in different environments.

Advanced Spectroscopic Characterization of Isocyanides and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and probing the electronic environment of the isocyanide functional group.

Multinuclear NMR studies provide comprehensive data for the structural assignment of isocyanide compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an aromatic isocyanide like 1-Ethyl-3-isocyanobenzene, the protons on the aromatic ring typically resonate in the downfield region of 6.5-8.0 ppm. pressbooks.publibretexts.org This significant deshielding is attributed to the ring current effect of the benzene (B151609) ring. pressbooks.pub The substitution pattern on the ring dictates the spin-spin splitting patterns observed. For a 1,3-disubstituted (meta) pattern as in this compound, a complex multiplet pattern is expected for the four aromatic protons. The ethyl group protons would appear further upfield, with the methylene (-CH₂) protons typically resonating as a quartet around 2.3-3.0 ppm (benzylic protons) and the methyl (-CH₃) protons as a triplet around 1.2 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The isocyanide carbon (R-N≡C ) is particularly noteworthy, typically appearing in the range of 155-170 ppm. The carbon atom to which the isocyanide group is attached (ipso-carbon) also shows a characteristic chemical shift. Aromatic carbons generally absorb in the 110-140 ppm range. pressbooks.pub For this compound, six distinct signals for the aromatic carbons would be expected due to the lack of symmetry. The ethyl group carbons would have signals in the aliphatic region, with the -CH₂ carbon around 29 ppm and the -CH₃ carbon around 15 ppm, similar to ethylbenzene. docbrown.info

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom in the isocyanide group. The nitrogen in the isocyanide functionality is formally positively charged and exhibits chemical shifts that are sensitive to the electronic nature of the substituent.

A summary of predicted NMR data for this compound is presented below.

Nucleus Functional Group Predicted Chemical Shift (ppm) Splitting Pattern
¹HAromatic (Ar-H)~7.0 - 7.5Multiplet
¹HMethylene (-CH₂)~2.6Quartet
¹HMethyl (-CH₃)~1.2Triplet
¹³CIsocyanide (-N≡C)~160 - 170Singlet
¹³CAromatic (C-NC)~130 - 140Singlet
¹³CAromatic (C-H, C-C)~110 - 130Singlet
¹³CMethylene (-CH₂)~29Singlet
¹³CMethyl (-CH₃)~15Singlet

This is an interactive data table. Specific values can vary based on solvent and experimental conditions.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including polymers, metal-organic frameworks (MOFs), and other materials where isocyanides may be incorporated as ligands or building blocks. Unlike solution-state NMR, ssNMR can provide information about the spatial arrangement of molecules in the crystal lattice, intermolecular distances, and molecular motion in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome line broadening effects seen in solids. For materials containing isocyanides, ssNMR can be used to study the orientation of the isocyanide group relative to a surface or within a coordination polymer, providing insights into the bonding and packing of these materials.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a "fingerprint" that is characteristic of its structure and functional groups.

The most characteristic feature in the vibrational spectrum of an isocyanide is the intense N≡C stretching vibration.

Infrared (IR) Spectroscopy: The isocyanide functional group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2165–2110 cm⁻¹. wikipedia.org This band is a reliable diagnostic for the presence of the isocyanide moiety. For this compound, other expected IR absorptions would include:

Aromatic C-H stretching: Above 3000 cm⁻¹. docbrown.info

Aliphatic C-H stretching (ethyl group): Just below 3000 cm⁻¹ (e.g., 2975-2845 cm⁻¹). docbrown.info

Aromatic C=C ring stretching: Bands near 1600 and 1500 cm⁻¹. docbrown.info

C-H bending vibrations: In the fingerprint region (below 1500 cm⁻¹), which can help confirm the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The N≡C stretch in isocyanides is also Raman active. Raman spectroscopy is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous media. For metal-isocyanide complexes, the metal-carbon and C-N stretching frequencies are sensitive to the extent of σ-donation from the isocyanide to the metal and π-backbonding from the metal to the isocyanide. nih.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (Ethyl)3000 - 2850Strong
N≡C StretchIsocyanide2165 - 2110Strong, Sharp
C=C StretchAromatic Ring~1600, ~1500Medium-Strong
C-H BendAliphatic (Ethyl)~1450, ~1380Medium
C-H Out-of-Plane BendAromatic900 - 675Strong

This is an interactive data table. Values can be influenced by the physical state of the sample and intermolecular interactions.

The precise frequency of the N≡C stretching vibration is sensitive to the molecular environment. Intermolecular interactions, such as hydrogen bonding, can cause shifts in this frequency. For instance, the carbon atom of the isocyanide group can act as a hydrogen bond acceptor. acs.org This interaction can lead to a shift in the N≡C vibrational frequency, providing evidence for such interactions in the solid state or in solution. Studies on isocyanide ligands on metal surfaces have shown that the stretching frequency is highly sensitive to the ligand's binding geometry and its interaction with metal atoms, which alters the degree of σ-donation and π-back-bonding. nih.govarxiv.org This sensitivity makes vibrational spectroscopy a valuable tool for probing the local chemical environment of the isocyanide group.

X-ray Diffraction (XRD) Crystallography for Solid-State Structures of Isocyanide Adducts and Complexes

Below is a table showing representative crystallographic data for a generic phenyl isocyanide derivative complex to illustrate the type of information obtained from XRD.

Parameter Description Typical Value
C-N-C AngleAngle of the isocyanide bound to the aromatic ring~175 - 180°
N≡C Bond LengthLength of the isocyanide triple bond~1.15 - 1.20 Å
M-C Bond LengthLength of the bond between a metal and the isocyanide carbonVaries (e.g., 1.8 - 2.1 Å)
Crystal SystemThe symmetry of the unit celle.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystale.g., P2₁/c, Pbca

This is an interactive data table. Actual values are specific to the crystal structure of the compound being analyzed.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-ethyl-3-isocyanobenzene in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved vapor respirators) is critical due to potential inhalation hazards. Emergency measures, including eyewash stations and safety showers, must be accessible. Storage should adhere to flammability guidelines, with containers sealed in well-ventilated areas away from oxidizers .

Q. What are the standard synthesis protocols for this compound, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nitration followed by reduction of nitro groups to isocyanates. Document reagent specifications (e.g., purity, CAS numbers) and reaction conditions (temperature, solvent selection). Validate purity via HPLC or GC-MS, comparing retention times with standards. Cross-reference spectral data (e.g., 1^1H/13^13C NMR, FT-IR) against established databases to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H NMR to identify ethyl and aromatic protons (e.g., splitting patterns at δ 1.2–1.5 ppm for ethyl groups). FT-IR confirms the isocyanate group (sharp peak ~2250 cm1^{-1}). Mass spectrometry (EI-MS) provides molecular ion verification. For advanced analysis, X-ray crystallography resolves stereochemical ambiguities, though it requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out degradation. Use complementary techniques: NMR for functional groups, LC-MS for byproduct identification. If discrepancies persist, apply computational modeling (DFT) to predict spectral patterns and compare with empirical data .

Q. What experimental design strategies optimize reaction yields for this compound in cross-coupling reactions?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). For Pd-mediated couplings, screen ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency. Monitor reaction progress via in-situ IR or Raman spectroscopy. Validate reproducibility through triplicate trials with statistical analysis (e.g., ANOVA) .

Q. How can biomarkers of exposure to this compound be identified and quantified in toxicological studies?

  • Methodological Answer : Use LC-MS/MS to detect urinary metabolites (e.g., ethylbenzene-derived adducts). Validate biomarkers via dose-response studies in rodent models, correlating tissue concentrations with histopathological findings. Include negative controls to distinguish background noise from target analytes .

Q. What statistical methods are recommended for validating the reliability of kinetic data in this compound degradation studies?

  • Methodological Answer : Apply nonlinear regression to fit kinetic models (e.g., pseudo-first-order). Calculate confidence intervals for rate constants using bootstrapping. Assess outliers via Grubbs’ test. Use Q-Q plots to verify normality in residuals. Report uncertainties in Arrhenius parameters (ΔH‡, ΔS‡) through error propagation analysis .

Q. How should researchers structure literature reviews to identify gaps in the mechanistic understanding of this compound reactivity?

  • Methodological Answer : Systematically search SciFinder and PubMed using Boolean operators (e.g., "this compound AND (mechanism OR kinetics)"). Annotate findings in citation managers (e.g., Zotero), categorizing studies by reaction type (e.g., nucleophilic addition, cycloaddition). Prioritize peer-reviewed journals and exclude non-academic sources (e.g., .com domains) .

Q. What steps ensure reproducibility in synthesizing this compound-based polymers?

  • Methodological Answer : Document monomer ratios, initiator purity, and polymerization conditions (e.g., temperature, solvent). Use GPC to verify molecular weight distributions and DSC/TGA to assess thermal stability. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.